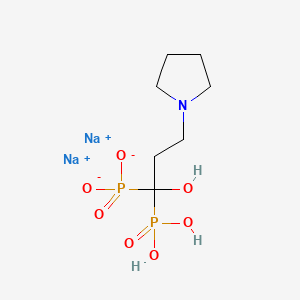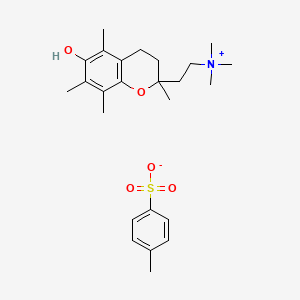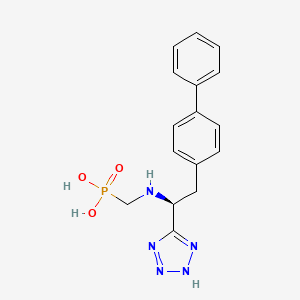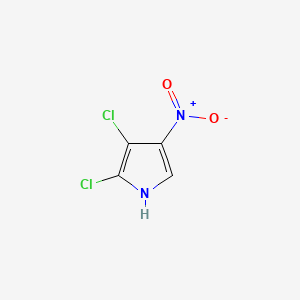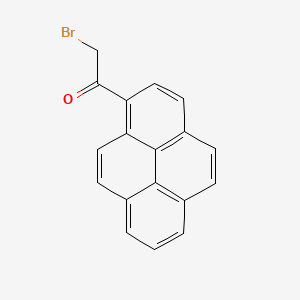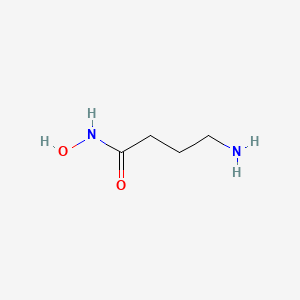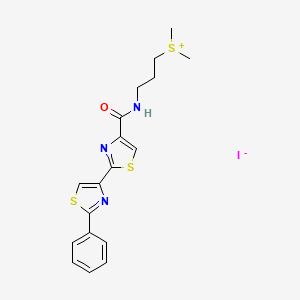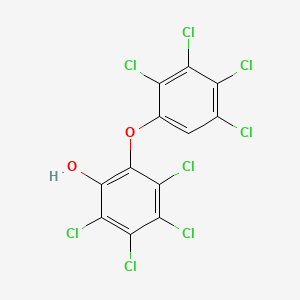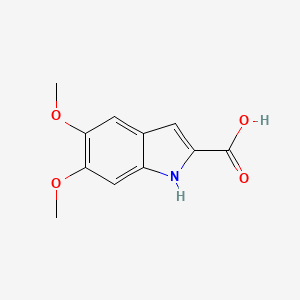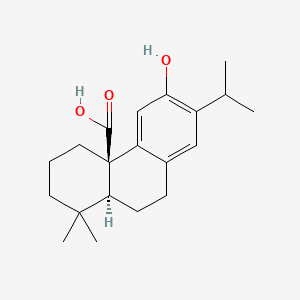
Pisiferic acid
Overview
Description
Pisiferic acid is an abietane diterpenoid that is abieta-8,11,13-trien-20-oic acid substituted by a hydroxy group at position 12 . It has been isolated from the stem bark of Fraxinus sieboldiana .
Synthesis Analysis
The total synthesis of Pisiferic acid has been achieved by utilizing the keto ether which was prepared from the alcohol. The keto ether was subjected to three sequential reactions (formylation, Michael addition with methyl vinyl ketone, and intramolecular aldol condensation) which provided the tricyclic ether .Molecular Structure Analysis
Pisiferic acid contains a total of 53 bonds; 25 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aromatic hydroxyl .Chemical Reactions Analysis
Pisiferic acid seems to be synthesized through miltiradiene and ferruginol . The transcriptomic analysis of the glandular trichomes from the S. pomifera leaves revealed two genes likely involved in miltiradiene synthesis .Physical And Chemical Properties Analysis
Pisiferic acid appears as white crystals or crystalline powder . It is soluble in organic solvents such as ethanol and dimethylformamide .Scientific Research Applications
Inhibition of Angiogenesis and Lymphangiogenesis
Pisiferic acid, a diterpene isolated from Chamaecyparis pisifera, has been found to inhibit angiogenesis and lymphangiogenesis . Angiogenesis refers to the formation of new blood vessels and is involved in various diseases such as cancer, diabetic retinopathy, and rheumatoid arthritis . Pisiferic acid suppressed human umbilical vein endothelial cell tube formation and proliferation but had no effect on human umbilical vein endothelial cell chemotaxis . In lymphangiogenesis assays, pisiferic acid inhibited lymphangiogenesis and lymphatic endothelial cell tube formation and proliferation .
Antibacterial Activity
Pisiferic acid has been reported to have antibacterial activities against Proteus vulgaris, Staphylococcus aureus, and Bacillus subtilis . The C-10 COOH and/or C-12 OH in the structure of pisiferic acid were estimated to be the most important factors for its antibacterial activities . In the mode of action of the pisiferic acid species on the bacterial macromolecule, peptidoglycan synthesis was predominantly inhibited in B. subtilis, while nonspecific inhibition was observed in P. vulgaris .
DNA Polymerase Inhibition
Pisiferic acid has been reported to inhibit DNA polymerase . DNA polymerases are enzymes that synthesize DNA molecules from deoxyribonucleotides, the building blocks of DNA . These enzymes are essential for DNA replication and usually work in pairs to create two identical DNA strands from one original DNA molecule .
Chitin Synthase Inhibition
Chitin synthase, an enzyme that is critical for the biosynthesis of chitin, a long-chain polymer of N-acetylglucosamine, is inhibited by pisiferic acid . Chitin is a primary component of cell walls in fungi, the exoskeletons of arthropods, such as crustaceans and insects, and the scales of fish and lissamphibians .
Antibiotic Activity
Pisiferic acid has been reported to have antibiotic activity . Antibiotics are medicines that help stop infections caused by bacteria. They do this by killing the bacteria or by keeping them from copying themselves or reproducing .
Affects Cell Signaling Pathways
Pisiferic acid affects cell signaling pathways in HL60 cells and yeast . Cell signaling is part of a complex system of communication that governs basic cellular activities and coordinates cell actions .
Future Directions
Pisiferic acid has been found to have various biological activities including DNA polymerase inhibition, chitin synthase inhibition, and antibiotic activity . It also affects cell signaling pathways in HL60 cells and yeast . These properties suggest that Pisiferic acid could be a useful natural compound with beneficial effects on angiogenesis and lymphangiogenesis-related diseases .
properties
IUPAC Name |
(4aR,10aS)-6-hydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-12(2)14-10-13-6-7-17-19(3,4)8-5-9-20(17,18(22)23)15(13)11-16(14)21/h10-12,17,21H,5-9H2,1-4H3,(H,22,23)/t17-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHWSPHADLLZSS-PXNSSMCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10217844 | |
| Record name | Pisiferic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pisiferic acid | |
CAS RN |
67494-15-9 | |
| Record name | (4aR,10aS)-1,3,4,9,10,10a-Hexahydro-6-hydroxy-1,1-dimethyl-7-(1-methylethyl)-4a(2H)-phenanthrenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67494-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pisiferic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067494159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pisiferic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




